4-Cbz-2-homomorpholinecarboxylic acid

描述

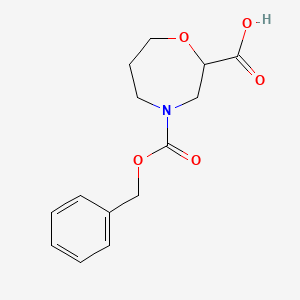

Homomorpholine Core Structure Elucidation

The homomorpholine core is a seven-membered saturated ring with one oxygen atom at position 1 and one nitrogen atom at position 4 . Key structural features include:

- Bond angles : ~109.5° for sp³-hybridized atoms, consistent with chair-like conformations observed in morpholine derivatives.

- Ring puckering : Computational models suggest a twist-boat conformation due to the additional methylene group compared to morpholine.

The extended ring size compared to morpholine (six-membered) introduces greater conformational flexibility, influencing reactivity and intermolecular interactions.

Carbobenzyloxy (Cbz) Protecting Group Configuration

The Cbz group (C₆H₅CH₂OCO− ) is attached to the nitrogen atom via a carbamate linkage. This configuration:

- Shields the nitrogen’s lone pair , reducing nucleophilicity and preventing undesired side reactions during synthesis.

- Introduces steric bulk , which directs regioselectivity in subsequent reactions (e.g., acylation or alkylation).

The benzyl moiety’s aromatic system contributes to UV absorption at ~254 nm , a property utilized in chromatographic detection.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous compounds provide insights:

| Parameter | Homomorpholine Derivatives | Morpholine Derivatives |

|---|---|---|

| Bond length (C-O) | 1.43 Å (avg.) | 1.41 Å (avg.) |

| Bond angle (O-C-N) | 113° | 111° |

| Preferred conformation | Twist-boat | Chair |

| Torsional flexibility | Higher due to 7-membered ring | Restricted by 6-membered ring |

Infrared (IR) spectroscopy of related homomorpholine compounds reveals:

- N-H stretch : 3300–3250 cm⁻¹ (broad, hydrogen-bonded).

- C=O stretch : 1720 cm⁻¹ (carboxylic acid) and 1695 cm⁻¹ (carbamate).

Comparative Structural Analysis with Morpholine Derivatives

This compound diverges from morpholine-based compounds in three key aspects:

Ring Size and Flexibility :

Electronic Effects :

Synthetic Utility :

- Homomorpholine’s conformational flexibility enables brotherhood in macrocyclic synthesis , unlike morpholine’s rigid scaffold.

| Structural Feature | This compound | Morpholine Analogues |

|---|---|---|

| Ring size | 7-membered | 6-membered |

| Nitrogen protection | Cbz group | Often Boc or Tosyl groups |

| Carboxylic acid position | C-2 | Typically absent or at C-3 |

属性

IUPAC Name |

4-phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-13(17)12-9-15(7-4-8-19-12)14(18)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQVXDQJBBKRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141479 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-63-7 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-2-homomorpholinecarboxylic acid typically involves the following steps:

Formation of the Homomorpholine Ring: The initial step involves the cyclization of a suitable precursor to form the seven-membered homomorpholine ring. This can be achieved through various cyclization reactions, such as the reaction of an amino alcohol with a diacid or diester.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine. This step protects the amine group and facilitates further functionalization.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the homomorpholine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Cbz-2-homomorpholinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon as a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents under controlled temperature conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric or elevated pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Removal of the benzyloxycarbonyl group, yielding the free amine.

Substitution: Formation of new carbon-nitrogen or carbon-oxygen bonds, leading to various substituted derivatives.

科学研究应用

Chemistry

4-Cbz-2-homomorpholinecarboxylic acid is primarily used as an intermediate in the synthesis of complex organic molecules. Its role is critical in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation and reduction reactions.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to act as a model compound for understanding how certain biological processes occur at the molecular level.

Medicine

The compound has been investigated for its potential therapeutic properties. As a precursor in drug development, it may lead to the creation of new pharmaceuticals targeting specific diseases. For example, derivatives of this compound could be explored for their efficacy against cancer or neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals that require specific functional properties. Its versatility makes it suitable for developing materials with tailored characteristics.

Case Study 1: Pharmaceutical Development

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance, studies have shown that modifications to this compound can enhance its interaction with specific molecular targets involved in cancer pathways, leading to promising anticancer agents.

Case Study 2: Enzyme Mechanism Studies

In enzymology, this compound has been used as a substrate analog to investigate enzyme mechanisms. The presence of the Cbz group allows for selective removal under mild conditions, enabling researchers to study enzyme-substrate interactions without permanently altering the substrate's structure.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing organic compounds |

| Biology | Model compound for studying enzyme mechanisms |

| Medicine | Precursor for developing new pharmaceuticals |

| Industry | Production of specialty chemicals |

作用机制

The mechanism of action of 4-Cbz-2-homomorpholinecarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, forming covalent or non-covalent bonds. The benzyloxycarbonyl group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways. The homomorpholine ring provides structural stability and facilitates interactions with enzymes, receptors, or other biomolecules.

相似化合物的比较

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₃ (hydrochloride salt)

- CAS: Not explicitly listed, but PubChem CID is 2776352 .

- Key Differences: The core structure is morpholine (a five-membered ring) rather than homomorpholine, reducing steric bulk. Exists as a hydrochloride salt, enhancing solubility in polar solvents compared to the free carboxylic acid form .

4-Boc-2-homomorpholinecarboxylic Acid

- Molecular Formula: C₁₁H₁₉NO₅

- CAS : 1141669-61-5 .

- Key Differences: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz. Boc is stable under basic conditions but labile under acidic conditions (e.g., trifluoroacetic acid), contrasting with Cbz’s hydrogenolysis sensitivity. Lower molecular weight (C₁₁ vs. C₁₄) due to the smaller Boc group.

Key Observations :

- Cbz vs. Boc : The choice between Cbz and Boc hinges on synthetic strategy. Cbz is preferred for orthogonal protection in multi-step syntheses, whereas Boc is advantageous for acid-compatible workflows.

- Salt Forms : The hydrochloride salt of the benzyl derivative improves aqueous solubility, a critical factor in biological assays or hydrophilic reaction environments .

Commercial and Research Relevance

- 4-Cbz-2-homomorpholinecarboxylic acid : Discontinued commercial status may limit its utility, prompting substitution with Boc analogues or custom synthesis.

- 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride : Available from Thermo Scientific (97% purity), indicating broader industrial adoption .

- 4-Boc-2-homomorpholinecarboxylic acid: No direct commercial data, but its CAS registry suggests niche applications in peptide and heterocyclic chemistry .

生物活性

4-Cbz-2-homomorpholinecarboxylic acid (CAS No. 1141669-63-7) is a derivative of homomorpholine, characterized by a seven-membered ring structure containing both nitrogen and oxygen atoms. The compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances its utility in organic synthesis, particularly in the pharmaceutical sector. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H17NO5

- Molecular Weight : 279.29 g/mol

- IUPAC Name : 4-((benzyloxy)carbonyl)-1,4-oxazepane-2-carboxylic acid

The biological activity of this compound is primarily attributed to its structural features:

- Functional Groups : The presence of the carboxylic acid group allows for interactions with various biological targets, including enzymes and receptors.

- Benzyloxycarbonyl Group : This protecting group can be selectively removed, revealing an active amine that can participate in biochemical pathways.

- Ring Structure : The seven-membered ring confers unique steric and electronic properties, facilitating interactions with molecular targets.

Enzyme Interaction Studies

Research indicates that this compound is employed in studies investigating enzyme mechanisms and protein-ligand interactions. The compound's ability to mimic natural substrates allows it to serve as a valuable tool in biochemical assays.

Therapeutic Potential

Preliminary investigations suggest that this compound may have therapeutic properties, particularly as a precursor for drug development. Its structural attributes make it a candidate for synthesizing biologically active molecules.

Case Studies and Research Findings

-

Synthesis and Characterization

- The compound is synthesized via cyclization reactions involving amino alcohols and diacids or diesters. The introduction of the Cbz group is achieved using benzyl chloroformate in the presence of a base like triethylamine.

- Biological Activity Testing

-

Comparison with Analogous Compounds

- When compared to similar compounds such as 4-Cbz-2-morpholinecarboxylic acid and 4-Cbz-2-piperidinecarboxylic acid, this compound displays distinct reactivity profiles due to its unique seven-membered ring structure.

Data Table: Comparative Biological Activity

常见问题

Q. What are the optimal synthetic routes for preparing 4-Cbz-2-homomorpholinecarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as the Doebner reaction for quinoline-4-carboxylic acid derivatives, followed by protective group strategies (e.g., Cbz protection). Key steps include:

- Starting materials : Use of aniline derivatives and carbonyl-containing reagents for cyclization.

- Reaction optimization : Adjusting temperature (e.g., reflux conditions), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids) to enhance cyclization efficiency.

- Purification : Column chromatography or recrystallization to isolate the product. Purity validation (>97% by HPLC) is critical, as seen in analogous morpholinecarboxylic acid derivatives .

- Yield improvement : Sequential amidation or acylation steps under inert atmospheres (N₂/Ar) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : To confirm the Cbz-protected amine and morpholine ring conformation. For example, the presence of characteristic benzyl (Cbz) protons at δ 7.2–7.4 ppm and carboxylic acid protons at δ 12–14 ppm .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns.

- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data when testing this compound derivatives against different bacterial strains?

- Methodological Answer :

- Controlled experimental design : Use standardized protocols (e.g., CLSI guidelines) for agar diffusion and broth dilution assays to minimize inter-lab variability.

- Data normalization : Account for clustered data (e.g., repeated measurements across strains) using mixed-effects models or hierarchical regression .

- Strain-specific adjustments : For Gram-negative vs. Gram-positive bacteria, tailor solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and control for efflux pump activity .

Q. What strategies are employed to elucidate the mechanism of action of this compound derivatives in antimicrobial assays?

- Methodological Answer :

- Time-kill studies : Monitor bacterial viability over 24–48 hours to distinguish bactericidal vs. bacteriostatic effects.

- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess disruption of bacterial cell membranes.

- Molecular docking : Screen derivatives against target enzymes (e.g., DNA gyrase or β-lactamases) using software like AutoDock. Cross-validate with MIC (Minimum Inhibitory Concentration) data .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound derivatives for enhanced potency?

- Methodological Answer :

- Functional group variation : Substitute the Cbz group with other protective moieties (e.g., Boc or Fmoc) to alter lipophilicity and bioavailability.

- Ring modification : Introduce heteroatoms (e.g., S or O) in the morpholine ring to improve target binding.

- Quantitative SAR (QSAR) : Use computational models to correlate logP, polar surface area, and IC₅₀ values. Validate with in vitro assays .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing clustered or nested data in dose-response studies of this compound?

- Methodological Answer :

- Mixed-effects models : Account for nested observations (e.g., technical replicates within biological replicates) using software like R (lme4 package) or SAS.

- Bootstrap resampling : Estimate confidence intervals for MIC/MBC (Minimum Bactericidal Concentration) values in small-sample studies.

- Meta-analysis : Pool data from independent studies to resolve contradictions, weighting by sample size and assay type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。